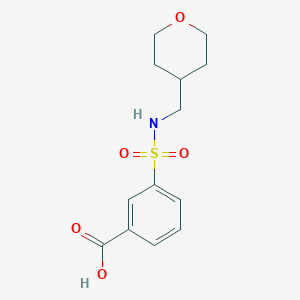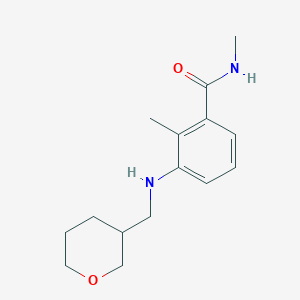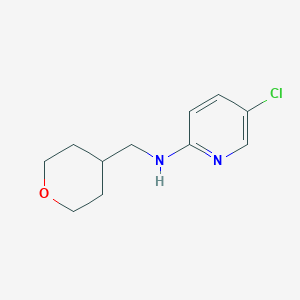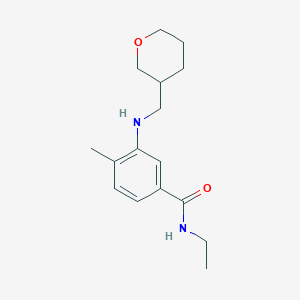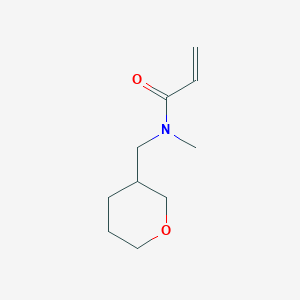
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide, also known as NMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMO is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, polymer science, and material science. In medicinal chemistry, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to possess anticancer properties and can be used as a prodrug for the delivery of anticancer agents. In polymer science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a monomer for the synthesis of biodegradable polymers. In material science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a crosslinking agent for the preparation of hydrogels and other materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, versatility, and potential applications in various fields. However, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. One area of research is the development of new methods for the synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to improve its yield and purity. Another area of research is the investigation of the mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to better understand its anticancer properties. Additionally, the potential applications of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide in other fields, such as material science and polymer science, should be further explored.
Méthodes De Synthèse
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be synthesized using different methods, including the direct condensation of N-methylprop-2-enamide with 3-chloromethyl oxetane, or via the reaction of N-methylprop-2-enamide with 3-hydroxymethyl oxetane followed by methylation. The latter method is preferred as it produces a higher yield of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. The synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is a straightforward process that can be easily scaled up for commercial production.
Propriétés
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11(2)7-9-5-4-6-13-8-9/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDXPRETXDNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
